Fmoc-L-Lys(Boc)-Gly-OH chemical structure and properties.
Fmoc-L-Lys(Boc)-Gly-OH chemical structure and properties.
An In-Depth Technical Guide to Fmoc-L-Lys(Boc)-Gly-OH: A Cornerstone for Advanced Peptide Synthesis
Introduction: The Strategic Advantage of a Pre-formed Dipeptide Building Block
In the intricate field of synthetic peptide chemistry, the efficiency and fidelity of peptide chain elongation are paramount. Fmoc-L-Lys(Boc)-Gly-OH is a highly specialized dipeptide building block designed to address specific challenges encountered during Solid-Phase Peptide Synthesis (SPPS). Its strategic value lies in the orthogonal protection scheme of the lysine residue and the pre-formed peptide bond with glycine. This guide, prepared from the perspective of a senior application scientist, delves into the core chemical principles, practical applications, and proven methodologies associated with this reagent, providing researchers and drug development professionals with the technical insights required for its successful implementation.
The incorporation of a Lys-Gly motif is common in biologically active peptides, where the lysine side chain may be crucial for receptor interaction, solubility, or as a site for post-translational modification or bioconjugation.[1][2][3] However, the coupling of glycine to a growing peptide chain can sometimes be problematic. The use of Fmoc-L-Lys(Boc)-Gly-OH circumvents these potential issues by introducing the dipeptide unit in a single, efficient coupling step, thereby enhancing the overall purity and yield of the final peptide.[4]
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a reagent's structure and properties is the foundation of its effective use. The unique architecture of Fmoc-L-Lys(Boc)-Gly-OH is central to its function.
Chemical Structure
The molecule consists of a lysine residue linked to a glycine residue. The alpha-amino group (Nα) of the lysine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the epsilon-amino group (Nε) of the lysine side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. The C-terminus is a free carboxylic acid, ready for activation and coupling.
Caption: The SPPS cycle for incorporating Fmoc-L-Lys(Boc)-Gly-OH.
Final Cleavage and Side-Chain Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the lysine.
Protocol: TFA Cleavage
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Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
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Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5). The scavengers (water, phenol, thioanisole, TIS) are essential to quench the highly reactive carbocations generated from the cleavage of the Boc and other protecting groups, preventing the modification of sensitive residues like Tryptophan or Methionine. For simpler peptides without these sensitive residues, a mixture of TFA/TIS/Water (95:2.5:2.5) may suffice. 3. Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.
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Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
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Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The resulting crude peptide can then be purified by reverse-phase HPLC.
Broader Applications in Drug Development
The strategic incorporation of lysine and glycine is pivotal in designing therapeutic peptides. Lysine's primary amine side-chain is a common site for conjugation to drug molecules (creating antibody-drug conjugates or peptide-drug conjugates), polymers like PEG (PEGylation) to increase half-life, or fluorescent labels for imaging. [1][5]The Lys-Gly motif can enhance biological activity and improve the stability of therapeutic agents. [5]Recent studies have also shown that substituting L-lysine into antimicrobial peptides can enhance their efficacy against resistant bacteria. [6]Fmoc-L-Lys(Boc)-Gly-OH serves as a key reagent in the synthesis of such advanced biomolecules. [5]
Safety and Handling
According to safety data sheets, Fmoc-L-Lys(Boc)-Gly-OH is not classified as a hazardous substance but should be handled with standard laboratory precautions. [15]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [16]* Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [16]* Storage: Store in a cool, dry place in a tightly sealed container. [16]
Conclusion
Fmoc-L-Lys(Boc)-Gly-OH is more than a simple dipeptide; it is an engineered solution that enhances the efficiency and reliability of solid-phase peptide synthesis. Its orthogonal protection scheme provides the necessary control to synthesize complex peptides with high fidelity. By understanding its chemical properties and mastering the protocols for its use, researchers and drug developers can leverage this powerful building block to accelerate the creation of novel peptides for therapeutic and research applications.
References
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FMOC-LYS(BOC)-LYS(BOC)-OH - precisionFDA. (URL: [Link])
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Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])
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Fmoc-Lys(Boc)-OH; CAS 71989-26-9 - Aapptec Peptides. (URL: [Link])
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Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem - NIH. (URL: [Link])
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Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC - NIH. (URL: [Link])
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
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Supporting Information - Digital CSIC. (URL: [Link])
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Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (URL: [Link])
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Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC. (URL: [Link])
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¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. - ResearchGate. (URL: [Link])
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Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - NIH. (URL: [Link])
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Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
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Lysine in Pharmaceutical Applications: From Intermediates to Active Ingredients. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
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